2-Bromo-1-chloropropane

Description

Structural Framework and Functional Group Analysis

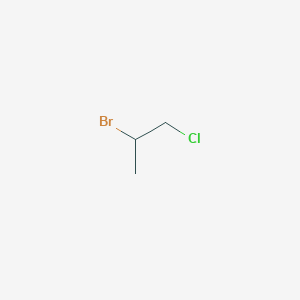

The molecular structure of 2-Bromo-1-chloropropane consists of a three-carbon propane (B168953) backbone. ontosight.ai A bromine atom is attached to the second carbon atom, and a chlorine atom is bonded to the first carbon atom. ontosight.ai This specific arrangement of atoms makes it a chiral molecule, meaning it is not superimposable on its mirror image. wikipedia.org

The key functional groups present in this compound are the bromo and chloro groups. solubilityofthings.com These halogen atoms are responsible for the compound's characteristic reactivity. The differing electronegativities of bromine and chlorine, as well as their positions on the propane chain, influence the polarity and chemical behavior of the molecule. solubilityofthings.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₆BrCl |

| Molecular Weight | 157.44 g/mol nih.gov |

| Boiling Point | 116-117 °C chemicalbook.com |

| Density | 1.537 g/mL at 25 °C chemicalbook.com |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. nih.govontosight.ai |

| Appearance | Colorless liquid chemicalbook.com |

Significance in Contemporary Organic Chemistry Research

This compound serves as a valuable intermediate in a variety of organic synthesis applications. ontosight.aiontosight.ai Its utility stems from the reactivity of the carbon-halogen bonds, which can participate in numerous chemical transformations.

Nucleophilic Substitution Reactions: The bromine and chlorine atoms in this compound are good leaving groups, making the compound susceptible to nucleophilic substitution reactions. solubilityofthings.com In these reactions, a nucleophile replaces one of the halogen atoms, allowing for the introduction of new functional groups into the molecule. The specific halogen that is replaced can often be controlled by the choice of nucleophile and reaction conditions.

Elimination Reactions: When treated with a strong base, this compound can undergo elimination reactions, specifically dehydrohalogenation, to form alkenes such as propene. This type of reaction is a fundamental method for creating carbon-carbon double bonds in organic synthesis.

Synthesis of Other Compounds: Due to its reactivity, this compound is used as a starting material or building block in the synthesis of more complex molecules. ontosight.ai Research has shown its use in the preparation of various organic compounds. ontosight.ai For instance, the reaction of allyl chloride with hydrogen bromide can yield this compound as a major product. gauthmath.com

Research Applications: The distinct physical and chemical properties of this compound, including its retention time in gas chromatography, make it useful as an internal standard for the calibration of analytical instruments. chemicalbook.com Its chiral nature also makes it a subject of study for developing and evaluating enantiomeric resolution techniques in chromatography. wikipedia.org

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data Availability |

|---|---|

| 13C NMR | Spectra available spectrabase.comchemicalbook.com |

| 1H NMR | Spectra available chemicalbook.com |

| Mass Spectrometry (MS) | Spectra available spectrabase.comnist.govnist.gov |

| Infrared (IR) Spectroscopy | Spectra available nih.govnist.gov |

| Raman Spectroscopy | Spectrum available spectrabase.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1-chloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrCl/c1-3(4)2-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJJZGFFAQHYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrCl | |

| Record name | 2-BROMO-1-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871003 | |

| Record name | Propane, 2-bromo-1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-bromo-1-chloropropane is a colorless odorless liquid. Insoluble in water. Nonflammable., Colorless odorless liquid; [CAMEO] | |

| Record name | 2-BROMO-1-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromo-1-chloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10427 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

244 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2-BROMO-1-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.537 (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-BROMO-1-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

11.3 [mmHg] | |

| Record name | 2-Bromo-1-chloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10427 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3017-95-6 | |

| Record name | 2-BROMO-1-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromo-1-chloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3017-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2-bromo-1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003017956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMO-1-CHLOROPROPANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2-bromo-1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2-bromo-1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-chloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-1-CHLOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNA8VTX8BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Bromo 1 Chloropropane

Regioselective Hydrobromination of Allyl Chloride

The addition of hydrogen bromide (HBr) to allyl chloride presents a key pathway for the synthesis of 2-bromo-1-chloropropane. The regioselectivity of this reaction, determining whether the bromine atom attaches to the first or second carbon of the propane (B168953) chain, is highly dependent on the reaction mechanism.

Mechanistic Investigations of Free Radical Anti-Markovnikov Addition

In the presence of peroxides, heat, or ultraviolet (UV) light, the hydrobromination of allyl chloride proceeds via a free-radical chain reaction, leading to the anti-Markovnikov product, this compound. masterorganicchemistry.combyjus.com This outcome is contrary to the typical electrophilic addition (Markovnikov's rule) where the bromine would add to the more substituted carbon. masterorganicchemistry.comchemistrysteps.com

The mechanism is initiated by the homolytic cleavage of the peroxide, which generates alkoxy radicals. These radicals then abstract a hydrogen atom from HBr to form a bromine radical (Br•). masterorganicchemistry.comlibretexts.org The bromine radical, an electrophile, then attacks the less substituted carbon of the allyl chloride double bond. This regioselectivity is driven by the formation of the more stable secondary carbon radical intermediate, as opposed to a less stable primary radical. chemistrysteps.comlibretexts.org This carbon radical then abstracts a hydrogen atom from another molecule of HBr, yielding the this compound product and regenerating a bromine radical, thus propagating the chain reaction. masterorganicchemistry.comchemistrysteps.com The reaction terminates when two radicals combine. libretexts.org

This anti-Markovnikov addition is a characteristic feature of HBr addition under radical conditions and is not observed with other hydrogen halides like HCl or HI. byjus.com

Catalytic Systems and Promoters in Hydrobromination

The efficiency and regioselectivity of the anti-Markovnikov hydrobromination of allyl chloride can be significantly influenced by the choice of catalytic systems and promoters. Oxygen or peroxides are commonly used to initiate the free-radical chain reaction. The presence of these initiators is crucial for favoring the anti-Markovnikov pathway over the competing electrophilic addition. masterorganicchemistry.com

Research has shown that various radical initiators can be employed. While organic peroxides are common, other systems can also promote the desired reaction. The key is the generation of a bromine radical to initiate the addition process.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the yield and selectivity of this compound, careful optimization of reaction conditions is necessary. Key parameters that can be adjusted include temperature, solvent, and the molar ratio of reactants.

| Parameter | Optimized Value/Range | Effect on Reaction |

| Temperature | -10°C to 50°C | Controls reaction rate and selectivity. |

| Solvent | Anhydrous non-polar solvents | Favors radical pathway and prevents side reactions. |

| Initiator Concentration | Catalytic amounts | A low but steady concentration of radicals is key. masterorganicchemistry.com |

| Reactant Ratio | Excess HBr | Can drive the reaction to completion. |

This table provides a general overview of parameters that can be optimized for the synthesis of this compound via hydrobromination of allyl chloride.

Controlling the concentration of the bromine radical is critical. A low, steady concentration, often maintained by using N-bromosuccinimide (NBS), can suppress the competing electrophilic addition of bromine to the double bond. masterorganicchemistry.com

Comparative Analysis with Electrophilic Addition Pathways

In the absence of radical initiators, the hydrobromination of allyl chloride follows an electrophilic addition mechanism, as described by Markovnikov's rule. masterorganicchemistry.comchemistrysteps.com This pathway leads to the formation of the isomeric product, 1-bromo-2-chloropropane.

The electrophilic addition is initiated by the protonation of the double bond by HBr, forming a carbocation intermediate. The more stable secondary carbocation is preferentially formed over the primary carbocation. Subsequent attack by the bromide ion (Br-) on the carbocation results in the Markovnikov product. chemistrysteps.com

The key difference between the two pathways lies in the initial attacking species and the resulting intermediate. In the free-radical anti-Markovnikov addition, a bromine radical attacks first to form the most stable carbon radical. chemistrysteps.com In the electrophilic Markovnikov addition, a proton (H+) attacks first to form the most stable carbocation. chemistrysteps.com This fundamental mechanistic difference dictates the regiochemical outcome of the reaction.

Controlled Halogenation of Propane Derivatives

An alternative approach to synthesizing this compound involves the direct, controlled halogenation of propane or its derivatives. This method relies on the principles of free-radical substitution reactions.

Free Radical Halogenation Pathways

The free-radical halogenation of alkanes, such as propane, can be initiated by UV light or heat. libretexts.org The reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps. tutoring-blog.co.uk

In the case of propane, the abstraction of a hydrogen atom by a halogen radical can occur at either a primary (1°) or a secondary (2°) carbon. The stability of the resulting alkyl radical follows the order: tertiary (3°) > secondary (2°) > primary (1°). masterorganicchemistry.com Consequently, the abstraction of a secondary hydrogen is favored, leading to the formation of a more stable secondary radical. libretexts.org

For the synthesis of this compound, a sequential halogenation process would be required. For instance, the chlorination of propane can yield a mixture of 1-chloropropane (B146392) and 2-chloropropane. libretexts.org Subsequent bromination of 1-chloropropane would then be necessary. The selectivity of bromination is generally higher than chlorination, with a strong preference for substitution at the more substituted carbon. masterorganicchemistry.com Therefore, the bromination of 1-chloropropane would be expected to yield 1-bromo-1-chloropropane (B8793123) and this compound, with the latter being a significant product due to the formation of the more stable secondary radical.

Electrophilic Chlorination of Brominated Propane Precursors

The synthesis of this compound can be achieved through the electrophilic chlorination of a suitable brominated propane precursor, most notably 2-bromopropane (B125204). This method involves the substitution of a hydrogen atom on the propane backbone with a chlorine atom. The reaction mechanism is distinct from free-radical halogenation and relies on the generation of a potent electrophilic chlorine species.

The process typically involves reacting 2-bromopropane with a chlorinating agent, such as chlorine (Cl₂), in the presence of a catalyst. The catalyst, typically a Lewis acid, polarizes the chlorine molecule, creating a highly electrophilic species (Cl⁺) that can be attacked by the electron-rich C-H bond of the alkane. numberanalytics.comwikipedia.org The inherent challenge in this approach is the relative inertness of alkane C-H bonds to electrophilic attack compared to more electron-rich systems like aromatic rings. However, the presence of the bromine atom on the propane chain influences the reactivity of the adjacent C-H bonds.

Influence of Lewis Acid Catalysts on Regioselectivity

Lewis acid catalysts are crucial for activating the chlorinating agent in electrophilic halogenation. wikipedia.org Common Lewis acids used for this purpose include iron(III) chloride (FeCl₃), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂). wikipedia.org The primary role of the Lewis acid is to form a complex with the chlorine molecule, which weakens the Cl-Cl bond and generates a potent electrophile. numberanalytics.com

The choice of Lewis acid can significantly influence the reaction's regioselectivity—that is, whether the chlorine atom adds to the primary (C1) or secondary (C2) carbon. While specific comparative data for the chlorination of 2-bromopropane is not extensively documented in readily available literature, principles from related reactions provide insight. The reaction proceeds via the formation of a carbocation-like transition state. The stability of this intermediate dictates the major product. The bromine atom at the C2 position has an electron-withdrawing inductive effect, which can influence the reactivity of the neighboring C-H bonds.

The interaction between the substrate, the chlorinating agent, and the Lewis acid catalyst is complex. The catalyst's strength and steric bulk can affect which hydrogen atom is abstracted, thereby steering the reaction towards the desired this compound isomer. For instance, stronger Lewis acids can lead to higher reactivity but potentially lower selectivity.

Table 1: Comparison of Lewis Acid Catalysts in Electrophilic Aromatic Halogenation (Illustrative)

| Catalyst | Relative Activity | Typical Substrates | Notes |

| AlCl₃ | High | Benzene, Deactivated Arenes | Very strong Lewis acid; can promote side reactions. libretexts.org |

| FeCl₃ | Moderate to High | Benzene, Toluene | Often generated in situ from iron filings and chlorine. numberanalytics.comwikipedia.org |

| ZnCl₂ | Moderate | Phenols, Anilines | Milder Lewis acid, often used for more activated substrates. wikipedia.org |

This table illustrates general trends in electrophilic aromatic halogenation, which can provide a basis for selecting catalysts for haloalkane synthesis.

Challenges in Minimizing Dihalogenation and Over-substitution

A significant hurdle in the synthesis of this compound is the prevention of polysubstitution. Once the initial chlorination occurs, the resulting molecule can undergo further halogenation, leading to a mixture of di-, tri-, and even more heavily halogenated products. docbrown.info The formation of these byproducts complicates purification and reduces the yield of the desired compound.

Common byproducts can include:

Dichloropropanes: Formed if the starting 2-bromopropane is chlorinated at two different positions.

Dibromochloropropanes: Can arise if the starting material undergoes further bromination or if impurities in the reactants are present.

Controlling the reaction to favor monosubstitution requires careful optimization of several factors:

Stoichiometry: Using a molar excess of the 2-bromopropane substrate relative to the chlorinating agent can statistically favor monosubstitution.

Reaction Time and Temperature: Shorter reaction times and lower temperatures generally reduce the likelihood of subsequent reactions. publications.gc.ca

Catalyst Loading: The concentration of the Lewis acid catalyst must be carefully controlled to achieve sufficient activation without excessively promoting over-reaction. google.com

Separating this compound from these byproducts often requires fractional distillation, which relies on the different boiling points of the components in the product mixture. docbrown.info

Emerging Synthetic Strategies and Innovative Approaches

Modern synthetic chemistry is continuously evolving, with a focus on improving efficiency, safety, and sustainability. New strategies are being explored for the synthesis of haloalkanes like this compound.

Continuous-Flow Reactor Implementations in Synthesis

Continuous-flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. flinders.edu.aumit.edu In a flow system, reactants are pumped through a network of tubes or channels where the reaction occurs. mit.edu This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time. flinders.edu.au

For a challenging reaction like the synthesis of this compound, flow chemistry offers several key benefits:

Enhanced Safety: The small reactor volume minimizes the quantity of hazardous materials present at any given moment. This is particularly advantageous when working with toxic gases like chlorine. nih.gov

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid heating or cooling, preventing thermal runaway and minimizing the formation of thermal degradation byproducts. flinders.edu.au

Improved Selectivity: Precise control over stoichiometry and residence time can significantly enhance the selectivity towards the desired mono-halogenated product, reducing the formation of over-substituted impurities. acs.org

While specific applications for this compound synthesis are not widely published, the successful use of flow reactors for other halogenations, including those involving light alkanes and photochemistry, demonstrates the potential of this technology. nih.gov

Exploration of Novel Catalytic Systems

Research into new catalytic systems aims to overcome the limitations of traditional Lewis acids, such as their moisture sensitivity and disposal issues.

Lewis Base Catalysis: An alternative approach involves the use of Lewis bases. For example, a triptycenyl sulfide (B99878) catalyst has been shown to be effective in electrophilic aromatic halogenations using N-halosuccinimides (NXS) as the halogen source. acs.org This method avoids the use of highly toxic molecular halogens like Cl₂ and Br₂. acs.org

Brønsted Acid Catalysis: Brønsted acids, particularly in combination with protic solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), have been shown to catalyze the halogenation of arenes with electron-withdrawing groups under mild conditions. researchgate.net This approach works by activating the halogenating agent through hydrogen bonding and could potentially be adapted for haloalkane synthesis. researchgate.net

Table 2: Examples of Novel Catalytic Systems for Halogenation

| Catalytic System | Halogen Source | Key Advantage | Potential Application |

| Triptycenyl Sulfide (Lewis Base) | N-chlorosuccinimide (NCS) | Avoids use of Cl₂ gas; mild conditions. acs.org | Selective chlorination of functionalized molecules. |

| Brønsted Acid / HFIP | N-chlorosuccinimide (NCS) | Effective for deactivated substrates. researchgate.net | Chlorination where traditional Lewis acids fail. |

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry encourage the development of synthetic routes that are more environmentally benign. For the synthesis of this compound, this could involve several strategies:

Use of Safer Reagents: Replacing hazardous reagents like molecular chlorine with solid, easier-to-handle sources such as N-chlorosuccinimide (NCS) improves operational safety. acs.org

Catalyst Recyclability: Developing heterogeneous or recyclable catalysts can reduce waste and cost. While not yet demonstrated for this specific synthesis, efforts in other areas of organic synthesis focus on immobilizing catalysts on solid supports.

Solvent-Free Conditions: Mechanochemical methods, using equipment like screw reactors, can facilitate reactions in the absence of solvents, drastically reducing waste streams. researchgate.net This approach is particularly promising for solid-solid or solid-liquid reactions and represents a frontier in green process development. researchgate.net

By integrating these emerging catalytic and process technologies, the synthesis of this compound can be made more efficient, selective, and sustainable.

Mechanistic Studies of 2 Bromo 1 Chloropropane Reactivity

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution reactions involving 2-bromo-1-chloropropane are governed by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent system. As a secondary halide, it can proceed via either a unimolecular (SN1) or bimolecular (SN2) mechanism.

In a nucleophilic substitution reaction, the leaving group departs with the pair of electrons from its bond with carbon. The stability of the leaving group as an independent species is paramount; weaker bases are better leaving groups. libretexts.orgpressbooks.pub When comparing the two halogens in this compound, the bromide ion (Br⁻) is a significantly better leaving group than the chloride ion (Cl⁻). This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), making Br⁻ a weaker base than Cl⁻. reddit.com

Consequently, nucleophilic attack is overwhelmingly expected to occur at the secondary carbon (C-2), displacing the bromide ion, rather than at the primary carbon (C-1) to displace the chloride ion. The carbon-bromine bond is also weaker than the carbon-chlorine bond, further favoring its cleavage. chemguide.co.uk

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Basicity | Leaving Group Ability |

| I⁻ | HI | ~ -10 | Weakest | Best |

| Br⁻ | HBr | ~ -9 | Weaker | Better |

| Cl⁻ | HCl | ~ -7 | Stronger | Poorer |

| F⁻ | HF | ~ 3.2 | Strongest | Poorest |

This table illustrates the inverse relationship between the basicity of a leaving group and its ability to depart in a substitution reaction.

Since the bromine atom is attached to a chiral center (C-2), the stereochemistry of the substitution product is a key indicator of the operative mechanism.

SN2 Pathway : This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). chemicalnote.combyjus.com This process leads to a predictable inversion of configuration at the chiral center. For example, if the starting material is (R)-2-bromo-1-chloropropane, the SN2 product will be the (S)-enantiomer. masterorganicchemistry.com

SN1 Pathway : This two-step mechanism involves the initial, rate-limiting departure of the leaving group to form a planar carbocation intermediate. chemicalnote.commasterorganicchemistry.com This intermediate is achiral, and the nucleophile can attack from either face with roughly equal probability. masterorganicchemistry.comeducato.ai This results in the formation of a nearly 1:1 mixture of enantiomers, a product known as a racemic mixture. chemicalnote.com Therefore, an SN1 reaction on an enantiomerically pure sample of this compound would lead to racemization.

The kinetics of the reaction provide definitive evidence for the substitution mechanism. The rate of the reaction is dependent on the concentration of the reactants involved in the rate-determining step.

SN2 Kinetics : The SN2 reaction is bimolecular, meaning its rate depends on the concentration of both the alkyl halide and the nucleophile. chemicalnote.combyjus.com The rate law is expressed as: Rate = k[C₃H₆BrCl][Nucleophile]. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMSO), which solvate the cation but not the nucleophile, enhancing its reactivity. masterorganicchemistry.comchemistrysteps.com

SN1 Kinetics : The SN1 reaction is unimolecular, as the rate-determining step is the spontaneous dissociation of the alkyl halide to form a carbocation. chemicalnote.compharmaguideline.com The rate is independent of the nucleophile's concentration. The rate law is: Rate = k[C₃H₆BrCl]. chemicalnote.compharmaguideline.com This pathway is favored by weak nucleophiles (which are often the solvent, e.g., water, ethanol) and polar protic solvents, which can stabilize the carbocation intermediate through hydrogen bonding. chemistrysteps.com

Most nucleophilic substitution reactions are thermodynamically favorable (exothermic), as stronger bonds are typically formed than are broken. youtube.com The choice between SN1 and SN2 is a kinetic one, determined by the activation energy of each potential pathway under the specific reaction conditions.

| Factor | SN1 Pathway | SN2 Pathway |

| Alkyl Halide | Favored by 3° > 2° >> 1° (Carbocation stability) | Favored by 1° > 2° >> 3° (Steric hindrance) |

| Nucleophile | Favored by weak (neutral) nucleophiles (e.g., H₂O, ROH) | Favored by strong (anionic) nucleophiles (e.g., OH⁻, CN⁻) |

| Solvent | Favored by polar protic solvents (e.g., water, ethanol) | Favored by polar aprotic solvents (e.g., acetone, DMSO) |

| Kinetics | Unimolecular, Rate = k[Substrate] | Bimolecular, Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization (mixture of retention and inversion) | Complete inversion of configuration |

This interactive data table summarizes the key factors influencing the competition between SN1 and SN2 reactions for a secondary halide like this compound.

Elimination Reactions (E1 and E2)

In the presence of a base, this compound can undergo elimination reactions (dehydrohalogenation) to form alkenes. This involves the removal of a hydrogen halide (H-X). wikipedia.org

Dehydrohalogenation requires the removal of a halogen from the alpha-carbon and a proton from an adjacent beta-carbon. In this compound, the primary leaving group is bromine from C-2 (the alpha-carbon). There are two distinct beta-carbons: C-1 and C-3.

Proton removal from C-1 : This pathway would lead to the formation of 1-chloro-1-propene .

Proton removal from C-3 : This pathway would lead to the formation of 3-chloro-1-propene .

According to Zaitsev's Rule , when multiple alkene products are possible, the major product is typically the more substituted (and therefore more thermodynamically stable) alkene. chemistrysteps.combartleby.comucla.educhadsprep.com In this case, 1-chloro-1-propene is a disubstituted alkene, while 3-chloro-1-propene is a monosubstituted alkene. Therefore, under thermodynamic control (typically with a small, strong base), 1-chloro-1-propene is predicted to be the major product.

However, if a sterically hindered (bulky) base is used, such as potassium tert-butoxide, the reaction can favor the formation of the Hofmann product . chemistrysteps.comchadsprep.comyoutube.com The bulky base removes the more sterically accessible proton, which in this case would be from the primary carbon (C-3), leading to 3-chloro-1-propene as the major product. youtube.comyoutube.com

The mechanism of elimination, like substitution, is highly dependent on the reaction conditions.

E2 Pathway : This is a concerted, bimolecular reaction where the base removes a beta-proton at the same time the leaving group departs. quizlet.com It is favored by strong, concentrated bases (e.g., hydroxide, alkoxides). quizlet.comlibretexts.orglibretexts.org The rate law is second-order: Rate = k[C₃H₆BrCl][Base]. pharmaguideline.com Polar aprotic solvents can enhance the rate of E2 reactions. chemistrywithdrsantosh.com For secondary alkyl halides, strong bases strongly favor the E2 pathway over substitution. masterorganicchemistry.com

E1 Pathway : This is a two-step, unimolecular reaction that proceeds through the same carbocation intermediate as the SN1 reaction. quizlet.com It is favored by weak bases (e.g., water, ethanol) and polar protic solvents that stabilize the carbocation intermediate. libretexts.org The rate law is first-order, identical to the SN1 rate law: Rate = k[C₃H₆BrCl]. pharmaguideline.com E1 reactions always follow Zaitsev's rule to produce the most stable alkene. youtube.com Because E1 and SN1 reactions share a common intermediate, they are often competing processes, with higher temperatures generally favoring elimination. lumenlearning.com

| Factor | E1 Pathway | E2 Pathway |

| Base | Favored by weak, dilute bases (e.g., H₂O, ROH) | Favored by strong, concentrated bases (e.g., RO⁻, OH⁻) |

| Solvent | Favored by polar protic solvents | Often run in polar aprotic or the conjugate acid of the base |

| Kinetics | Unimolecular, Rate = k[Substrate] | Bimolecular, Rate = k[Substrate][Base] |

| Regioselectivity | Zaitsev product is exclusively major | Zaitsev (small base) or Hofmann (bulky base) product can be major |

| Competition | Competes with SN1 reactions | Competes with SN2 reactions |

This interactive data table summarizes the key factors influencing the competition between E1 and E2 elimination reactions.

Regioselectivity in Competing Elimination Pathways

The base-induced elimination of hydrogen halides (dehydrohalogenation) from this compound can theoretically proceed through several competing pathways, leading to a mixture of isomeric alkenes. The regiochemical outcome is dictated by which proton (from carbon-1 or carbon-3) is abstracted by the base and which halogen (bromine or chlorine) functions as the leaving group.

The bromine atom at the C-2 position is a better leaving group than the chlorine atom at the C-1 position due to the lower bond strength of the C-Br bond compared to the C-Cl bond. Therefore, elimination of HBr is the kinetically and thermodynamically favored process. This leaves two primary pathways for E2 (bimolecular elimination) reactions:

Path A (Zaitsev Pathway): A base removes a proton from the methylene group (C-1), which is adjacent to the carbon bearing the bromine. This pathway is less likely as it would require the less favorable elimination of HCl. A more plausible Zaitsev-type elimination would involve abstraction of the methine proton (H at C-2), but this is not a beta-hydrogen to a leaving group. The primary competition is between abstraction of a proton from C-1 (beta to the bromine) and C-3 (also beta to the bromine). Abstraction of the proton from C-1 would lead to 1-bromo-1-propene.

Path B (Hofmann Pathway): A base removes a proton from the methyl group (C-3), leading to the formation of 3-bromo-1-propene.

The regioselectivity of these pathways is governed by two empirical rules:

Zaitsev's Rule: Predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene.

Hofmann's Rule: Predicts that the major product will be the less substituted alkene. This outcome is often favored when using a sterically hindered (bulky) base, which preferentially abstracts the more accessible, less sterically hindered proton.

In the case of this compound, elimination leading to 2-chloro-1-propene (by removal of H from C-3 and Br from C-2) would be a Hofmann-type product, while elimination leading to 1-chloro-1-propene (by removal of H from C-1 and Br from C-2) would be the Zaitsev product. The choice of base is a critical factor in controlling this regioselectivity. A small, strong base like sodium ethoxide is expected to favor the more stable Zaitsev product. Conversely, a bulky base, such as potassium tert-butoxide, would experience steric hindrance when approaching the more sterically crowded C-1 proton, thus favoring the abstraction of a more accessible proton from the C-3 methyl group to yield the Hofmann product.

Table 1: Hypothetical Product Distribution in the E2 Elimination of this compound with Different Bases This table is illustrative and based on established principles of regioselectivity. Actual experimental results may vary.

| Base | Base Type | Predicted Major Product | Predicted Minor Product | Governing Principle |

|---|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Small, Strong | 1-chloro-1-propene | 3-bromo-1-propene | Zaitsev's Rule |

| Potassium tert-Butoxide (t-BuOK) | Bulky, Strong | 3-bromo-1-propene | 1-chloro-1-propene | Hofmann's Rule |

Radical Reactions and Their Pathways

Beyond ionic reactions, this compound can also participate in radical reactions, typically initiated by heat or ultraviolet (UV) light. These reactions proceed via homolytic cleavage of a carbon-halogen bond to form radical intermediates.

The initiation step in a radical reaction involving this compound is the homolytic fission of either the C-Br or the C-Cl bond. The bond dissociation energy (BDE) for a typical secondary C-Br bond is significantly lower than that for a primary C-Cl bond. This suggests that under thermal or photolytic conditions, the C-Br bond is more likely to break, forming a secondary propyl radical (Structure A) and a bromine radical.

Preferential Cleavage: CH₃-CH(Br)-CH₂Cl → CH₃-ĊH-CH₂Cl (A) + Br•

Less Favorable Cleavage: CH₃-CH(Br)-CH₂Cl → CH₃-CH(Br)-ĊH₂ (B) + Cl•

The resulting secondary radical (A) is more stable than the primary radical (B) that would be formed from C-Cl cleavage, further favoring the homolytic cleavage of the C-Br bond. Once formed, this radical intermediate is highly reactive and can participate in a variety of propagation steps, such as abstracting a hydrogen atom from another molecule or adding across a double bond.

Alkyl halides are commonly used as initiators in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). In ATRP, a transition metal complex reversibly abstracts a halogen atom from an initiator molecule to form a radical that initiates polymerization. wikipedia.org

Given the preferential cleavage of its C-Br bond, this compound could theoretically serve as an initiator for ATRP. The process would involve the following steps:

Activation: A transition metal catalyst (e.g., a Cu(I) complex) abstracts the bromine atom from this compound to form the 1-chloro-2-propyl radical and the oxidized catalyst (e.g., Cu(II)Br).

Initiation/Propagation: The generated radical adds to a monomer (e.g., styrene or a methacrylate), initiating the growth of a polymer chain.

Deactivation: The propagating radical can be reversibly deactivated by reacting with the oxidized catalyst complex, reforming a dormant polymer chain with a terminal halogen and the reduced catalyst.

This controlled mechanism allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. cmu.edu In non-controlled radical reactions, the radical intermediates from this compound can also lead to various side products through radical coupling or disproportionation reactions.

Interplay and Competition between Reaction Mechanisms

For a substrate like this compound, which has a primary carbon attached to a chlorine and a secondary carbon attached to a bromine, nucleophilic substitution and base-induced elimination are often competing reactions. The outcome is highly dependent on the specific reaction conditions. libretexts.org

Several key factors determine whether substitution or elimination is the dominant pathway:

Substrate Structure: this compound is a secondary alkyl halide at the C-2 position. Secondary halides are susceptible to both substitution (Sₙ2 and Sₙ1) and elimination (E2 and E1) reactions. libretexts.org The primary halide at C-1 would strongly favor Sₙ2 if it were the reaction site.

Nature of the Nucleophile/Base: A strong, bulky base (e.g., potassium tert-butoxide) will favor E2 elimination because its size hinders it from acting as a nucleophile at the sterically shielded carbon center. A strong, non-bulky base that is also a good nucleophile (e.g., hydroxide or ethoxide) will result in a mixture of Sₙ2 and E2 products. Weakly basic, good nucleophiles (e.g., acetate) will favor substitution.

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) favor Sₙ2 reactions, while polar protic solvents (e.g., ethanol (B145695), water) can promote Sₙ1 and E1 reactions by stabilizing the carbocation intermediate. However, for E2 reactions, a less polar solvent like ethanol is often used to increase the effective strength of the base. libretexts.org

Temperature: Higher temperatures generally favor elimination over substitution. libretexts.org Elimination reactions have a higher activation energy and result in an increase in the number of molecules (entropy), making them more favorable at elevated temperatures.

By carefully manipulating the reaction conditions, a chemist can exert significant control over the reaction outcome, selectively favoring one pathway.

To Favor Sₙ2 Substitution: Use a good, non-bulky nucleophile that is a weak base (e.g., I⁻, CN⁻, N₃⁻) in a polar aprotic solvent at a relatively low temperature. This would likely lead to the substitution of the bromine atom at C-2.

To Favor E2 Elimination: Use a strong, sterically hindered base (like potassium tert-butoxide) to maximize the yield of the Hofmann elimination product. Alternatively, using a strong, concentrated solution of a non-bulky base (like sodium ethoxide in ethanol) at high temperatures will also favor E2 elimination, likely yielding the Zaitsev product. libretexts.org

Table 2: Summary of Factors Influencing the Reactivity of this compound

| Factor | Condition for Substitution | Condition for Elimination |

|---|---|---|

| Nucleophile/Base | Good nucleophile, weak base (e.g., CH₃COO⁻, I⁻) | Strong, bulky base (e.g., t-BuOK) or strong, concentrated base (e.g., NaOEt) |

| Substrate | Secondary halide (C-2) allows both | Secondary halide (C-2) allows both |

| Solvent | Polar aprotic (e.g., DMSO, Acetone) for Sₙ2 | Less polar/protic (e.g., Ethanol) enhances base strength for E2 |

| Temperature | Low to moderate temperature | High temperature |

Stereochemical Investigations of 2 Bromo 1 Chloropropane

Chiral Center Characteristics and Enantiomerism

Chirality in a molecule typically arises from a carbon atom bonded to four different substituent groups; such a carbon is known as a chiral center or stereocenter. In the structure of 2-bromo-1-chloropropane, the central carbon atom (C2) is bonded to a hydrogen atom (-H), a bromine atom (-Br), a methyl group (-CH₃), and a chloromethyl group (-CH₂Cl). Since all four of these groups are distinct, the C2 atom is a chiral center, rendering the entire molecule chiral.

The presence of a single chiral center means that this compound can exist as a pair of non-superimposable mirror images known as enantiomers. These enantiomers have identical physical properties such as boiling point, density, and refractive index in an achiral environment. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. The enantiomer that rotates light to the right is termed dextrorotatory (+), while the one that rotates it to the left is levorotatory (-).

The absolute configuration of each enantiomer is designated using the Cahn-Ingold-Prelog (CIP) priority rules. For this compound, the priorities of the groups attached to the chiral center are assigned based on atomic number:

Bromine (-Br)

Chloromethyl (-CH₂Cl)

Methyl (-CH₃)

Hydrogen (-H)

Based on the spatial orientation of these groups, the two enantiomers are designated as (R)-2-bromo-1-chloropropane and (S)-2-bromo-1-chloropropane.

Asymmetric Synthesis Utilizing this compound

Asymmetric synthesis, also known as enantioselective synthesis, refers to a chemical reaction that preferentially produces one enantiomer or diastereomer over another. While there is a lack of specific, documented methods in the scientific literature for the asymmetric synthesis of enantiomerically pure this compound, general principles of chiral synthesis can be applied to devise potential routes.

One plausible strategy would involve starting from a readily available, enantiopure precursor, a method known as "chiral pool" synthesis. For example, one could begin with an enantiomerically pure form of 1-chloropropan-2-ol. The hydroxyl group of this chiral alcohol could then be converted into a bromine atom using standard reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). If the reaction proceeds with a predictable stereochemical outcome (e.g., inversion of configuration), it would yield an enantiomerically enriched sample of this compound.

Another approach involves the use of chiral catalysts or reagents to introduce chirality into an achiral starting material. chiralpedia.com These methods, which include catalytic asymmetric hydrogenation, epoxidation, or dihydroxylation, are foundational to modern organic synthesis but have not been specifically reported for the production of this particular haloalkane. The development of such a synthesis would require a suitable achiral precursor and a catalyst capable of differentiating between prochiral faces or groups to install the bromine or chlorine atom with high stereocontrol.

Enantiomeric Resolution Methodologies and Applications

Enantiomeric resolution is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its pure enantiomeric components. Given their identical physical properties, this separation requires a chiral environment.

Chiral chromatography is the most powerful and widely used technique for separating enantiomers. ijcrt.org This method utilizes a chiral stationary phase (CSP) within a chromatography column. sigmaaldrich.com The racemic mixture is passed through the column, and the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes. This difference in interaction strength causes one enantiomer to travel through the column more slowly than the other, resulting in their separation. nih.gov

This compound is sometimes used as a model compound to evaluate the effectiveness and resolution capabilities of new chiral chromatographic methods. wikipedia.org The techniques most suitable for a volatile, small molecule like this compound are chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Gas Chromatography (GC): In chiral GC, the stationary phase is typically a cyclodextrin (B1172386) derivative coated onto the inside of a capillary column. gcms.cz The enantiomers of the analyte partition into the chiral phase to different extents, leading to different retention times and enabling their separation and quantification.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC employs a column packed with a CSP, which can be based on various chiral selectors such as polysaccharides, proteins, or Pirkle-type phases. phenomenex.com While less common for small volatile haloalkanes than GC, HPLC can also be an effective separation method. researchgate.netchromatographyonline.com

Standard spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy cannot distinguish between enantiomers because they yield identical spectra in an achiral environment. To differentiate them, a chiral environment must be introduced.

NMR Spectroscopy with Chiral Shift Reagents: In this method, a chiral lanthanide-based complex, known as a chiral shift reagent, is added to the NMR sample. libretexts.org This reagent forms temporary complexes with the enantiomers, creating two different diastereomeric complexes. These diastereomeric complexes are no longer energetically equivalent and will exhibit distinct chemical shifts in the NMR spectrum, allowing for the differentiation and quantification of each enantiomer. researchgate.netresearchgate.net

Vibrational Circular Dichroism (VCD): VCD is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.orghindsinstruments.com While enantiomers have identical IR spectra, their VCD spectra are mirror images of each other (equal in magnitude but opposite in sign). nih.gov VCD is an absolute technique, and by comparing the experimentally measured VCD spectrum to one predicted by ab initio quantum calculations, the absolute configuration (R or S) of the enantiomer can be definitively determined. youtube.com

Conformational Analysis and Stereoelectronic Effects

Conformational analysis examines the different spatial arrangements of a molecule that result from rotation about its single bonds. For this compound, the most significant conformational isomerism arises from rotation around the C1-C2 bond. The stability of these different conformers is governed by a combination of steric hindrance and stereoelectronic effects.

Viewing the molecule via a Newman projection down the C1-C2 axis, there are three low-energy staggered conformations: one anti and two gauche conformers.

Anti-Conformer: The bromine atom and the chlorine atom are positioned 180° apart. This arrangement minimizes steric repulsion between these two bulky halogen atoms.

Gauche-Conformers: The bromine and chlorine atoms are positioned approximately 60° apart.

While steric hindrance would favor the anti conformer, stereoelectronic effects can stabilize the gauche conformers. These effects involve favorable interactions between molecular orbitals. For related small haloalkanes, such as 1-chloropropane (B146392) and 1-bromopropane (B46711), experimental and computational studies have shown that the gauche conformer is surprisingly more stable than the anti (or trans) conformer. researchgate.net This preference is often attributed to the "gauche effect," a phenomenon where a conformation with adjacent electronegative groups is stabilized by hyperconjugative interactions. nih.gov This involves the donation of electron density from a bonding orbital (e.g., a C-H σ orbital) into an adjacent anti-bonding orbital (e.g., a C-X σ* orbital, where X is a halogen). In the case of this compound, the relative stability of the conformers will be determined by the complex interplay between the destabilizing steric and dipole-dipole repulsions of the halogens and these potentially stabilizing stereoelectronic interactions.

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the behavior of 2-bromo-1-chloropropane. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation for the molecule, yielding detailed information about its orbitals and electron distribution. sciepub.com This knowledge is crucial for predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, thus acting as an electrophile. wuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. youtube.com

For this compound, the HOMO is expected to have significant electron density localized on the lone pairs of the halogen atoms, particularly the bromine atom due to its higher energy valence electrons compared to chlorine. This suggests that the molecule's nucleophilic character originates from these sites. Conversely, the LUMO is anticipated to be the antibonding sigma orbitals (σ*) associated with the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. These regions represent the most electrophilic sites, susceptible to attack by nucleophiles. A smaller HOMO-LUMO gap would imply higher reactivity, facilitating reactions such as nucleophilic substitution or elimination.

| Molecular Orbital | Description | Expected Location of Electron Density | Role in Reactivity |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Lone pairs of Bromine and Chlorine atoms | Electron donor (nucleophilic center) |

| LUMO | Lowest Unoccupied Molecular Orbital | Antibonding σ* orbitals of C-Br and C-Cl bonds | Electron acceptor (electrophilic center) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | N/A | Indicator of chemical reactivity and kinetic stability |

Electrostatic Potential (ESP) Mapping

Electrostatic Potential (ESP) mapping is a computational technique that visualizes the charge distribution across a molecule's surface. It provides an intuitive guide to intermolecular interactions by identifying electron-rich and electron-poor regions. researchgate.net In an ESP map, areas of negative potential (typically colored red) correspond to electron-rich regions that are prone to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For this compound, the ESP map would show regions of high electron density (negative potential) around the electronegative bromine and chlorine atoms, attributable to their lone pairs of electrons. researchgate.net The hydrogen atoms, being less electronegative, would exhibit a slight positive potential. The carbon atoms bonded to the halogens would also carry a partial positive charge, making them electrophilic centers. This visual representation of charge distribution is invaluable for predicting how the molecule will orient itself when approaching other reactants.

| Molecular Region | Expected Electrostatic Potential | Color on ESP Map | Predicted Reactivity |

|---|---|---|---|

| Around Br and Cl Atoms | Negative | Red / Orange | Nucleophilic / Site for electrophilic attack |

| Around H Atoms | Slightly Positive | Green / Light Blue | Weakly electrophilic |

| Carbon atom bonded to Bromine (C2) | Positive | Blue | Electrophilic / Site for nucleophilic attack |

| Carbon atom bonded to Chlorine (C1) | Positive | Blue | Electrophilic / Site for nucleophilic attack |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. mdpi.com By calculating the energies of reactants, products, and intermediate structures, chemists can map out the entire potential energy surface of a reaction. This allows for the identification of the most likely reaction pathways and the characterization of transient species like transition states.

Transition State Analysis and Activation Energies

A transition state (TS) is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, which is characterized by having exactly one imaginary vibrational frequency. sciepub.comresearchgate.net The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical parameter that governs the rate of the reaction.

For this compound, which is a secondary alkyl halide, potential reactions include nucleophilic substitution (SN1 and SN2) and elimination (E2). youtube.comlibretexts.org Computational studies, analogous to those performed on similar molecules like 2-bromopropane (B125204), can be used to locate the transition states for these pathways. sciepub.comsciepub.com For example, in an E2 reaction, the TS would show the simultaneous breaking of a C-H bond and the C-Br (or C-Cl) bond, and the formation of a C=C double bond. researchgate.net The calculated activation energies for each possible pathway can predict which reaction is kinetically favored under specific conditions. For instance, DFT calculations on the E2 elimination of 2-bromopropane have identified a transition state with a characteristic imaginary frequency of -277.18 cm⁻¹. sciepub.comresearchgate.net

| Reaction Type | Key Features of Transition State | Typical Calculated Activation Energy (Ea) Range | Characteristic Imaginary Frequency |

|---|---|---|---|

| SN2 Substitution | Pentacoordinate carbon; simultaneous bond-forming and bond-breaking | 20-30 kcal/mol | Vibrational mode corresponding to nucleophile approach and leaving group departure |

| E2 Elimination | Concerted breaking of C-H and C-X bonds and formation of C=C π-bond | 25-35 kcal/mol | Vibrational mode corresponding to proton abstraction and leaving group expulsion sciepub.comresearchgate.net |

| SN1 Substitution | Formation of a carbocation intermediate | Higher than SN2 for secondary halides, depends on solvent stabilization | Vibrational mode corresponding to C-X bond cleavage |

Simulation of Reaction Pathways and Product Distributions

Beyond identifying single transition states, computational modeling can trace the entire reaction pathway from reactants to products, a process known as Intrinsic Reaction Coordinate (IRC) calculation. researchgate.net This allows for the confirmation that a calculated transition state indeed connects the desired reactants and products.

For this compound, different reaction pathways can lead to various products.

SN2 reaction: A strong nucleophile would lead to a single substitution product with an inversion of stereochemistry at the chiral center. masterorganicchemistry.com

E2 reaction: A strong, sterically hindered base would favor elimination. Due to the presence of hydrogens on two different adjacent carbons, multiple alkene products could be formed (e.g., 1-chloro-1-propene, 3-chloro-1-propene, or 2-bromo-propene).

SN1 reaction: In a polar protic solvent, the reaction might proceed via an SN1 mechanism, involving a secondary carbocation intermediate, which could lead to a racemic mixture of substitution products. youtube.com

By comparing the activation energies for each possible pathway and for the formation of each potential product, computational models can predict the likely product distribution under given reaction conditions, providing valuable insights for synthetic chemistry.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. aimspress.comresearchgate.net These models are built by calculating a series of numerical values, known as molecular descriptors, that encode structural, electronic, or physicochemical features of the molecules.

For a class of compounds like halogenated aliphatic hydrocarbons, QSAR models can be developed to predict endpoints such as toxicity. aimspress.comnih.govresearchgate.net Similarly, QSPR models can predict physical properties like boiling point, vapor pressure, or solubility. researchgate.net

To build a QSAR/QSPR model for this compound and related compounds, a variety of descriptors would be calculated using computational chemistry:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges. aimspress.com

Topological Descriptors: Indices that describe molecular size, shape, and branching.

Quantum Chemical Descriptors: Molecular polarizability, molar refractivity, and molecular volume. aimspress.com

Once calculated for a set of similar molecules with known activities or properties, statistical methods like Multiple Linear Regression (MLR) are used to create a mathematical equation linking the descriptors to the observed outcome. researchgate.net Such models are crucial for screening new compounds and prioritizing experimental testing. researchgate.netoup.com

| Descriptor Type | Example Descriptors | Property/Activity Predicted |

|---|---|---|

| Electronic | E-LUMO, E-HOMO, HOMO-LUMO Gap (Egap) | Reactivity, Toxicity, Electronic properties aimspress.com |

| Quantum Chemical | Molecular Polarizability (α), Molar Refractivity (MR) | Toxicity, Boiling Point aimspress.comresearchgate.net |

| Constitutional | Molecular Weight, Number of Carbon Atoms | Boiling Point, Molar Refraction researchgate.net |

| Topological | Connectivity Indices, Shape Indices | Various physical and biological properties |

Development of Predictive Models for Reactivity

While specific predictive models exclusively for this compound are not extensively documented in dedicated studies, the framework for their development is well-established within computational chemistry. Such models, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, are crucial for forecasting the reactivity of haloalkanes in various reactions, including nucleophilic substitutions and eliminations. nih.gov

The development process for a reactivity model for this compound would involve these general steps:

Dataset Compilation: A comprehensive dataset of reactions involving this compound and structurally similar haloalkanes would be assembled. This would include kinetic data such as reaction rates under different conditions.

Descriptor Calculation: A wide array of molecular descriptors for each compound in the dataset would be calculated using computational software. These descriptors quantify various aspects of the molecule's structure and electronic properties.

Model Building: Using statistical methods and machine learning algorithms (e.g., multiple linear regression, random forest, or neural networks), a mathematical model is constructed that correlates the calculated descriptors with the observed reactivity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its accuracy and reliability.

For halogenated compounds, the reactivity is primarily influenced by the strength of the carbon-halogen bond. crunchchemistry.co.uksavemyexams.comchemrevise.orgchemrevise.org The C-Br bond is weaker than the C-Cl bond, suggesting that it is the more likely site for nucleophilic attack in substitution reactions. Predictive models would aim to quantify this preference based on calculated energetic barriers and transition state theory. sciepub.com

Correlation with Molecular Descriptors and Theoretical Parameters

The reactivity of this compound is intrinsically linked to its molecular structure and electronic properties, which can be quantified by various molecular descriptors. nih.gov Computational methods provide access to a wealth of these descriptors.

Key Molecular Descriptors for this compound:

| Descriptor | Value | Source |

| Molecular Formula | C₃H₆BrCl | PubChem nih.gov |

| Molecular Weight | 157.44 g/mol | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

| logP (Octanol-Water Partition Coefficient) | 2.262 | Wikipedia wikipedia.org, Restek restek.com |

| Density | 1.537 g/mL at 25 °C | Wikipedia wikipedia.org, ChemicalBook chemicalbook.com |

| Boiling Point | 116-117 °C | Wikipedia wikipedia.org, ChemicalBook chemicalbook.com |

| Refractive Index (n20/D) | 1.4783 | Wikipedia wikipedia.org, ChemicalBook chemicalbook.com |

These descriptors correlate with the compound's reactivity in several ways:

Polarity and Electronegativity: The presence of bromine and chlorine atoms creates significant partial positive charges on the adjacent carbon atoms due to the halogens' high electronegativity. solubilityofthings.com This polarization makes the carbon skeleton susceptible to attack by nucleophiles. The C-Cl bond is more polar than the C-Br bond, but bond strength is often a more dominant factor in determining reactivity in Sₙ2 reactions. crunchchemistry.co.uk

Bond Strength: The carbon-bromine bond is weaker than the carbon-chlorine bond. Computational models can calculate bond dissociation energies, which are critical theoretical parameters for predicting which bond is more likely to break during a reaction. The general trend for haloalkanes is that reactivity increases with the weaker C-X bond (C-I > C-Br > C-Cl > C-F). savemyexams.comchemrevise.orgchemrevise.org

Steric Factors: While this compound is a small molecule, the arrangement of atoms around the reactive centers can influence reaction rates. Theoretical models can calculate steric hindrance, which affects the accessibility of the electrophilic carbon atoms to incoming nucleophiles.

Spectroscopic Data Prediction and Validation through Computation

Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic data of molecules. cardiff.ac.ukresearchgate.net Techniques like Density Functional Theory (DFT) and ab initio methods are employed to calculate the nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra of compounds like this compound. sciepub.comnih.gov These theoretical spectra can then be compared with experimental data for validation and to aid in spectral assignment. sciepub.com

Experimental spectra for this compound are available from various databases, including NMR, IR, Raman, and mass spectrometry (MS) data. nist.govspectrabase.com

Computational Prediction Workflow:

Geometry Optimization: The first step is to calculate the most stable three-dimensional structure of the molecule at a selected level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)). nih.gov

Frequency Calculations: For IR and Raman spectra, vibrational frequencies are calculated from the optimized geometry. The intensities of the absorption (IR) or scattering (Raman) are also computed, allowing for the generation of a full theoretical spectrum. cardiff.ac.uk

NMR Chemical Shift Calculation: For NMR spectra, the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated. These are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). researchgate.netfrontiersin.orggithub.io

Illustrative Comparison of Predicted vs. Experimental Data:

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value |

| ¹³C NMR (δ, ppm) | C1: ~48, C2: ~45, C3: ~25 | Data available spectrabase.com |

| ¹H NMR (δ, ppm) | Peaks corresponding to CH, CH₂, CH₃ groups | Data available spectrabase.com |

| IR Absorption (cm⁻¹) | C-H stretch: ~2900-3000, C-Cl stretch: ~700, C-Br stretch: ~600 | Data available nist.govspectrabase.com |

| Raman Scattering (cm⁻¹) | Key vibrational modes | Data available spectrabase.com |

This validation process is iterative; discrepancies between computed and experimental spectra can lead to refinements in the computational model, such as accounting for solvent effects or using a higher level of theory, ultimately leading to a more accurate theoretical description of the molecule. sciepub.comgithub.io

Advanced Analytical Methodologies for 2 Bromo 1 Chloropropane Research

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatography is a cornerstone in the analysis of 2-bromo-1-chloropropane, providing robust methods for assessing sample purity and separating its isomers. Gas and liquid chromatography are extensively utilized, each with specific detectors tailored to the compound's chemical nature.

Gas Chromatography (GC) with Advanced Detection (e.g., GC-MS, GC-FID, GC-ECD)

Gas chromatography is particularly well-suited for the volatile nature of this compound. The choice of detector is critical and is based on the specific requirements of the analysis, such as sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of GC with the identification power of mass spectrometry. As this compound elutes from the GC column, it is fragmented and analyzed by the mass spectrometer, yielding a unique mass spectrum that serves as a molecular fingerprint. This allows for unambiguous identification and is invaluable for purity assessment and identifying impurities. The mass spectrum of this compound shows characteristic peaks corresponding to the fragmentation of the molecule, including prominent signals related to the loss of bromine and chlorine atoms. nih.gov For instance, mass spectral data available in the NIST library (NIST Number: 107432) shows a top peak at an m/z of 77. nih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID): The Flame Ionization Detector is a widely used, nearly universal detector for organic compounds. nawah-scientific.comscioninstruments.com When the effluent from the GC column is burned in a hydrogen-air flame, organic molecules produce ions, generating a current proportional to the amount of carbon present. scioninstruments.comchromatographyonline.com GC-FID is a reliable and robust method for quantifying the purity of this compound and other hydrocarbons. measurlabs.comphenomenex.com Its high sensitivity and wide linear range make it suitable for routine quality control analyses. phenomenex.com